molecular formula C8H12N2O B15197915 1-(2-Ethyl-1-methyl-1H-imidazol-5-yl)ethanone

1-(2-Ethyl-1-methyl-1H-imidazol-5-yl)ethanone

Cat. No.: B15197915
M. Wt: 152.19 g/mol
InChI Key: ABFSMJLHDSBEAI-UHFFFAOYSA-N
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Description

1-(2-Ethyl-1-methyl-1H-imidazol-5-yl)ethanone is an organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethanone group attached to the imidazole ring, making it a valuable intermediate in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-1-methyl-1H-imidazol-5-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 1H-imidazole-2-carbaldehyde with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like acetonitrile under nitrogen atmosphere .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethyl-1-methyl-1H-imidazol-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Ethyl-1-methyl-1H-imidazol-5-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-1-methyl-1H-imidazol-5-yl)ethanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biochemical pathways. The compound’s ethanone group can undergo nucleophilic attack, leading to various biochemical transformations .

Comparison with Similar Compounds

  • 1-(2-Methyl-1H-imidazol-5-yl)ethanone
  • 1-(2-Ethyl-1H-imidazol-5-yl)ethanone
  • 1-(2-Propyl-1H-imidazol-5-yl)ethanone

Uniqueness: 1-(2-Ethyl-1-methyl-1H-imidazol-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the imidazole ring enhances its lipophilicity and potential interactions with biological targets .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(2-ethyl-3-methylimidazol-4-yl)ethanone

InChI

InChI=1S/C8H12N2O/c1-4-8-9-5-7(6(2)11)10(8)3/h5H,4H2,1-3H3

InChI Key

ABFSMJLHDSBEAI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(N1C)C(=O)C

Origin of Product

United States

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